7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, trifluoroacetic acid
CAS No.: 1955523-08-6
Cat. No.: VC7179732
Molecular Formula: C7H8F5NO3
Molecular Weight: 249.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955523-08-6 |
|---|---|
| Molecular Formula | C7H8F5NO3 |
| Molecular Weight | 249.137 |
| IUPAC Name | 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-4(5)9-2-1-8-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7) |
| Standard InChI Key | UQHJTBLXOSLJSM-UHFFFAOYSA-N |
| SMILES | C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O |
Introduction
Structural Characterization and Molecular Properties
Core Bicyclic Framework
The compound features a bicyclo[4.1.0]heptane scaffold, a seven-membered ring system incorporating both oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The 7,7-difluoro substitution introduces two fluorine atoms at the bridgehead position, while trifluoroacetic acid (TFA) acts as a counterion, likely forming a salt via protonation of the nitrogen . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈F₅NO₃ | |
| Molecular Weight | 249.137 g/mol | |
| IUPAC Name | 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane; 2,2,2-trifluoroacetic acid | |
| SMILES | C1COC2C(C2(F)F)N1.C(=O)(C(F)(F)F)O |
The bicyclic system imposes significant ring strain, which may influence reactivity and conformational stability. Fluorine’s electronegativity enhances the molecule’s polarity, potentially improving solubility in aprotic solvents .
Stereochemical Considerations
While stereochemical data for this specific compound remains unreported, analogous azabicyclo structures often exhibit distinct stereoisomerism due to the fused ring system. The 7,7-difluoro substitution likely restricts ring puckering, favoring a rigid conformation that could enhance target binding selectivity .
Synthetic Routes and Optimization
Proposed Synthesis Pathways
Although explicit synthetic details are scarce, the compound’s structure suggests a multi-step route involving:
-
Bicyclo Ring Formation: Cyclopropanation via [2+1] cycloaddition or intramolecular nucleophilic substitution to construct the bicyclo[4.1.0]heptane core.
-
Heteroatom Introduction: Sequential incorporation of oxygen and nitrogen via epoxidation/amination or Mitsunobu reactions .
-
Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the bridgehead position.
-
Salt Formation: Acidic workup with trifluoroacetic acid to yield the final product .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise placement of fluorine atoms at the 7-position requires stringent control of reaction conditions.
-
Ring Strain Mitigation: The bicyclo framework’s instability may necessitate low-temperature protocols or stabilizing protecting groups .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
While solubility data for the compound is unspecified, the trifluoroacetate counterion typically enhances aqueous solubility compared to free bases. The presence of fluorine atoms may increase metabolic stability, as evidenced by related fluorinated bicyclic compounds .
Spectroscopic Signatures
-
NMR: Expected signals include a triplet for CF₃ (δ ~115 ppm in ¹⁹F NMR) and deshielded protons adjacent to the electronegative oxa/aza groups.
-
MS: Molecular ion peak at m/z 249.1 (M+H⁺), with fragmentation patterns indicative of TFA loss .
Future Directions and Research Opportunities
Target Identification
High-throughput screening against disease-relevant enzymes (e.g., SARS-CoV-2 main protease) could elucidate therapeutic potential. Molecular docking studies may prioritize targets based on the bicyclic scaffold’s complementarity .
Synthetic Scalability
Developing enantioselective routes and evaluating green chemistry metrics (e.g., E-factor) will be critical for industrial translation. Continuous-flow systems may mitigate ring strain challenges .
ADME Profiling
In vitro assays assessing permeability (Caco-2), metabolic stability (microsomes), and cytotoxicity are essential to advance the compound into preclinical studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume